

Application Note: High-Throughput RT-qPCR Analysis of Gene Expression Following Mivebresib Treatment

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Compound of Interest

Compound Name: Mivebresib

Cat. No.: B609072

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Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They recognize and bind to acetylated lysine residues on histone tails, which leads to the recruitment of transcriptional machinery and the expression of target genes involved in cell proliferation, apoptosis, and inflammation.[1][3] **Mivebresib** competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin and thereby modulating the transcription of key oncogenes and inflammatory mediators.[4][5]

Notably, the c-MYC oncogene is a well-characterized target of BET inhibitors.[5][6] Dysregulation of c-MYC is a hallmark of many cancers, and its suppression by **Mivebresib** is a key mechanism of the drug's anti-tumor activity.[2][5] This application note provides a detailed protocol for the analysis of gene expression changes in cancer cell lines following treatment with **Mivebresib** using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This method allows for the sensitive and specific quantification of target gene expression, providing valuable insights into the pharmacological effects of **Mivebresib**.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on the dose-dependent and time-course effects of **Mivebresib** on the expression of key target genes in a human cancer cell line.

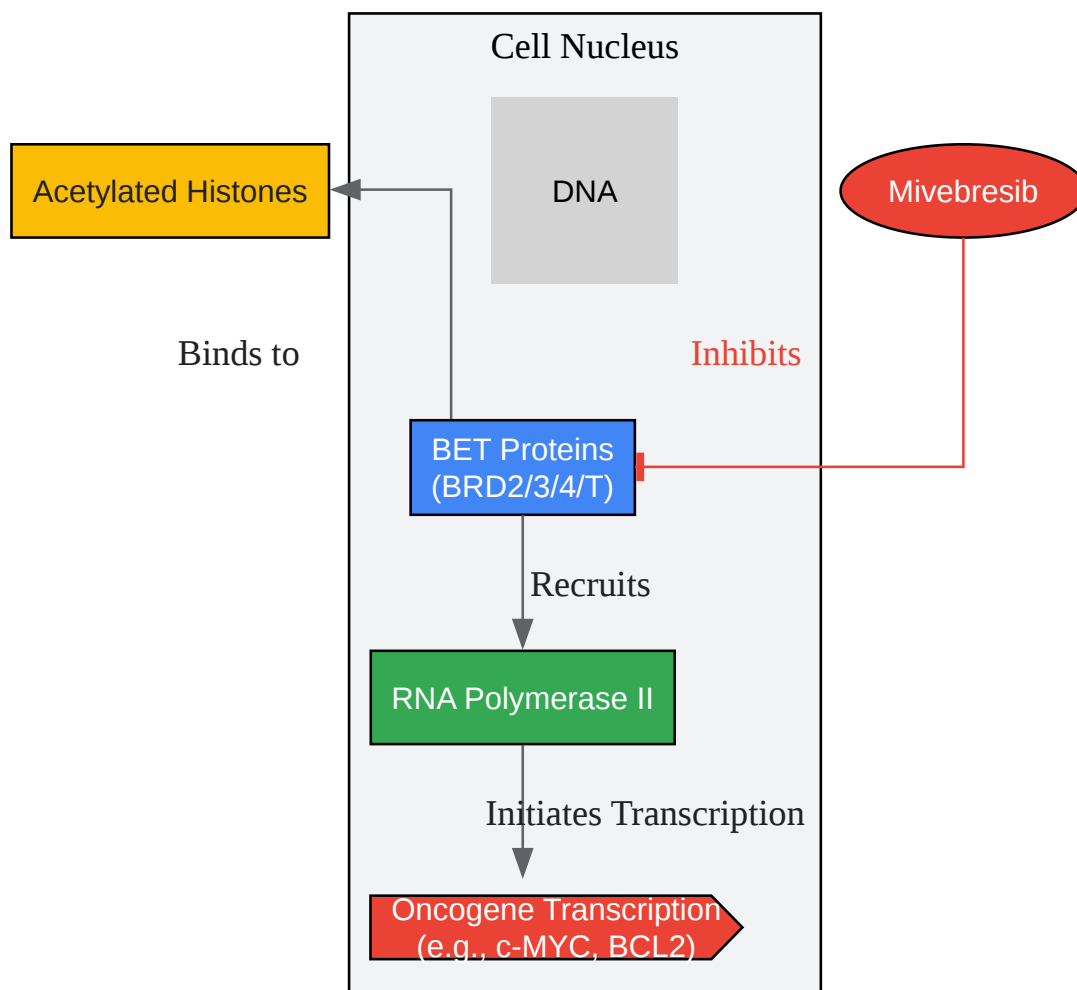
Table 1: Dose-Dependent Modulation of Gene Expression by **Mivebresib** (24-hour treatment)

Target Gene	Mivebresib Concentration (nM)	Fold Change (vs. Vehicle)	P-value
c-MYC	100	0.62	<0.05
500	0.28	<0.01	
1000	0.11	<0.001	
HEXIM1	100	1.85	<0.05
500	3.21	<0.01	
1000	4.76	<0.001	
BCL2	100	0.89	>0.05
500	0.55	<0.05	
1000	0.34	<0.01	
GAPDH	100	1.02	>0.05
500	0.98	>0.05	
1000	1.01	>0.05	

Table 2: Time-Course of Gene Expression Changes with **Mivebresib** (500 nM)

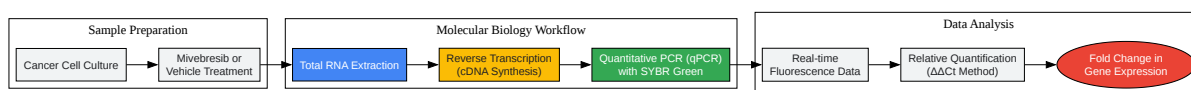
Target Gene	Time (hours)	Fold Change (vs. Vehicle)	P-value
c-MYC	6	0.45	<0.01
	12	0.31	
	24	0.28	
HEXIM1	6	2.54	<0.01
	12	3.05	
	24	3.21	
BCL2	6	0.72	>0.05
	12	0.61	
	24	0.55	
GAPDH	6	0.99	>0.05
	12	1.03	
	24	0.98	

Mandatory Visualization



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Caption: **Mivebresib's** mechanism of action in inhibiting BET protein function.



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Caption: Experimental workflow for RT-qPCR analysis of gene expression.

Experimental Protocols

Cell Culture and Mivebresib Treatment

- **Cell Seeding:** Plate human cancer cells (e.g., HeLa, MCF-7, or a relevant cell line for your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- **Cell Adherence:** Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
- **Mivebresib Preparation:** Prepare a stock solution of **Mivebresib** in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest **Mivebresib** concentration.
- **Treatment:** Remove the existing medium from the cells and replace it with the **Mivebresib**-containing medium or the vehicle control medium.
- **Incubation:** Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).

Total RNA Extraction

- **Cell Lysis:** After the treatment period, wash the cells once with ice-cold PBS. Add 1 mL of TRIzol® Reagent (or a similar lysis reagent) directly to each well and lyse the cells by pipetting up and down.
- **Phase Separation:** Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
- **Centrifugation:** Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- **RNA Precipitation:** Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

- **RNA Pellet Collection:** Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
- **RNA Wash:** Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
- **Final Centrifugation:** Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **RNA Resuspension:** Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.
- **Quantification and Quality Control:** Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

- **Reaction Setup:** In a nuclease-free PCR tube, combine the following components:
 - 1 µg of total RNA
 - 1 µL of oligo(dT) primers (50 µM) or random hexamers (50 ng/µL)
 - 1 µL of 10 mM dNTP mix
 - Nuclease-free water to a final volume of 13 µL
- **Denaturation:** Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
- **Reverse Transcription Master Mix:** Prepare a master mix containing:
 - 4 µL of 5X First-Strand Buffer
 - 1 µL of 0.1 M DTT
 - 1 µL of RNaseOUT™ Recombinant RNase Inhibitor
 - 1 µL of SuperScript™ III Reverse Transcriptase (200 units/µL)

- **Combine and Incubate:** Add 7 μL of the master mix to the RNA/primer mixture. The final volume is 20 μL .
- **Incubation Protocol:**
 - 25°C for 10 minutes
 - 50°C for 50 minutes
 - 70°C for 15 minutes to inactivate the enzyme.
- **Storage:** The resulting cDNA can be stored at -20°C.

RT-qPCR

- **Primer Design:** Design or obtain validated primers for your target genes (e.g., c-MYC, HEXIM1, BCL2) and a stable housekeeping gene (e.g., GAPDH, ACTB).
- **qPCR Reaction Setup:** Prepare the qPCR reaction in a 96-well or 384-well optical plate. For each reaction, combine:
 - 10 μL of 2X SYBR™ Green PCR Master Mix
 - 1 μL of forward primer (10 μM)
 - 1 μL of reverse primer (10 μM)
 - 2 μL of diluted cDNA (e.g., 1:10 dilution)
 - 6 μL of nuclease-free water
- **Plate Setup:** Include triplicate reactions for each sample and each gene. Also, include no-template controls (NTC) for each primer set.
- **Thermal Cycling Conditions:**
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:

- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis: To verify the specificity of the amplified product.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene ($\Delta C_t = C_{t\text{target}} - C_{t\text{housekeeping}}$).
 - Calculate the $\Delta\Delta C_t$ by subtracting the ΔC_t of the control samples from the ΔC_t of the treated samples ($\Delta\Delta C_t = \Delta C_{t\text{treated}} - \Delta C_{t\text{control}}$).
 - Calculate the fold change in gene expression using the $2^{-\Delta\Delta C_t}$ method.[7]
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.[8]

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